molecular formula C25H20FNO6 B357266 N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide CAS No. 883955-19-9

N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B357266
CAS No.: 883955-19-9
M. Wt: 449.4g/mol
InChI Key: BQEUJZRIHFRANW-UHFFFAOYSA-N
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Description

This compound is a derivative of chromen-2-one (also known as coumarin) with a fluorophenyl group and a trimethoxybenzamide group attached. Chromen-2-one derivatives are often studied for their diverse biological activities . The presence of the fluorophenyl group might influence the compound’s reactivity and biological activity, as fluorine atoms are often used in medicinal chemistry to modify the properties of therapeutic agents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromen-2-one core, with the additional groups likely influencing its overall shape and electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorine atom, the chromen-2-one core, and the trimethoxybenzamide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might influence its polarity, solubility, and stability .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a therapeutic agent, it might interact with biological targets in the body to exert its effects .

Future Directions

The future research directions for this compound could include further studies to explore its potential biological activities, its mechanism of action, and its safety profile .

Properties

IUPAC Name

N-[3-(4-fluorophenyl)-4-oxochromen-2-yl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO6/c1-30-19-12-15(13-20(31-2)23(19)32-3)24(29)27-25-21(14-8-10-16(26)11-9-14)22(28)17-6-4-5-7-18(17)33-25/h4-13H,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEUJZRIHFRANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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